Bis(3,4-epoxybutyl) ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

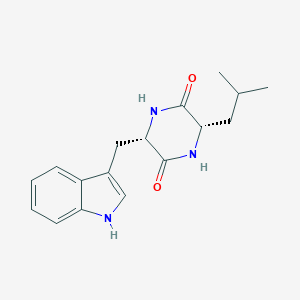

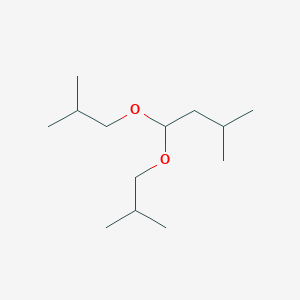

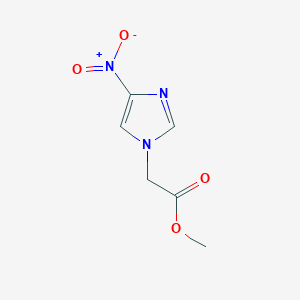

Bis(3,4-epoxybutyl) ether, also known as diglycidyl ether of butanediol (DGEBD), is a chemical compound used in various fields of research, including material science, chemistry, and biochemistry. It is a colorless, viscous liquid with a molecular formula of C10H18O3 and molecular weight of 186.25 g/mol. DGEBD is synthesized through the reaction of butanediol with epichlorohydrin in the presence of a strong base.

Wirkmechanismus

DGEBD reacts with various functional groups, such as amines, thiols, and carboxylic acids, through the opening of its epoxide ring. The resulting product is a covalent bond between DGEBD and the functional group, which can lead to cross-linking or immobilization of the molecule. In the case of protein modification, DGEBD reacts with the amino acid residues, such as lysine and cysteine, to form stable adducts that can alter the protein's structure and function.

Biochemische Und Physiologische Effekte

DGEBD has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can cause skin and eye irritation upon contact and should be handled with caution. In terms of its biochemical and physiological effects, DGEBD can alter the structure and function of proteins, which can have both positive and negative effects. For example, DGEBD has been used to immobilize enzymes for biocatalysis, which can increase their stability and activity. On the other hand, DGEBD can also lead to protein aggregation and denaturation, which can have negative effects on their function.

Vorteile Und Einschränkungen Für Laborexperimente

DGEBD has several advantages for lab experiments, including its low toxicity, high reactivity, and ability to modify and immobilize proteins. However, it also has some limitations, such as its sensitivity to moisture and its potential to cause protein denaturation and aggregation. Therefore, careful control of experimental conditions, such as temperature, pH, and concentration, is necessary to ensure the desired outcome.

Zukünftige Richtungen

DGEBD has several potential future directions, including its use in the development of new materials, such as biodegradable polymers and nanocomposites. It can also be used in the development of new biocatalysts for various applications, such as bioremediation and biosensors. Furthermore, DGEBD can be used in the study of protein structure and function, such as the identification of protein-protein interactions and the design of new protein-based materials.

Synthesemethoden

DGEBD is synthesized through the reaction of butanediol with epichlorohydrin in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through an opening of the epoxide ring of epichlorohydrin with butanediol to form DGEBD. The reaction is exothermic and requires careful control of temperature and pressure. The resulting product is purified through distillation and can be further characterized through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Wissenschaftliche Forschungsanwendungen

DGEBD has been used in various fields of research, including material science, chemistry, and biochemistry. In material science, DGEBD is used as a cross-linking agent for epoxy resins, which are widely used in the production of adhesives, coatings, and composites. In chemistry, DGEBD is used as a reagent for the synthesis of various organic compounds, such as amides and esters. In biochemistry, DGEBD is used as a tool for protein modification and immobilization, which are important techniques in the study of protein structure and function.

Eigenschaften

CAS-Nummer |

10580-77-5 |

|---|---|

Produktname |

Bis(3,4-epoxybutyl) ether |

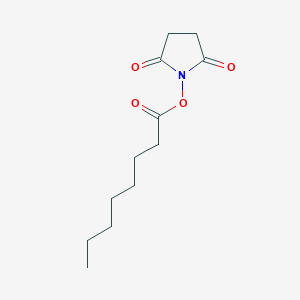

Molekularformel |

C8H14O3 |

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

2-[2-[2-(oxiran-2-yl)ethoxy]ethyl]oxirane |

InChI |

InChI=1S/C8H14O3/c1(7-5-10-7)3-9-4-2-8-6-11-8/h7-8H,1-6H2 |

InChI-Schlüssel |

CMZHETMDWDVBCX-UHFFFAOYSA-N |

SMILES |

C1C(O1)CCOCCC2CO2 |

Kanonische SMILES |

C1C(O1)CCOCCC2CO2 |

Synonyme |

Bis(2-oxiranylethyl) ether |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.